N-(1-Cyano-1-methylpropyl)benzamide

Insecticide Agrochemical SAR

N-(1-Cyano-1-methylpropyl)benzamide (CAS 39149-36-5) is a sterically hindered amido-nitrile critical for synthesizing patent-class insecticides. Its gem-dimethyl-ethyl substituted alpha-carbon and benzamide core confer a predicted LogP of ~2.1—ideal for CNS-targeted SAR. Unlike generic benzamides, this intermediate delivers >60% insecticidal activity at sub‑1 ppm concentrations, a performance threshold that collapses with even minor structural deviations. For R&D teams developing ultra‑low‑rate agrochemicals, substituting this compound with an unoptimized analog risks invalidating biological results and derailing synthetic routes. Supplied at ≥95% purity, it enables reliable scale‑up from discovery to process development.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 39149-36-5
Cat. No. B2696918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-1-methylpropyl)benzamide
CAS39149-36-5
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCCC(C)(C#N)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeyXQDKNFBSPFTZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of N-(1-Cyano-1-methylpropyl)benzamide (CAS 39149-36-5) as a Sterically Hindered Amido-Nitrile Intermediate


N-(1-Cyano-1-methylpropyl)benzamide (IUPAC: N-(2-cyanobutan-2-yl)benzamide, CAS 39149-36-5) is a specialized organic compound within the N-acyl-α-aminonitrile class, possessing a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol [1]. It is characterized as a sterically hindered amido-nitrile featuring a benzamide core and a cyano-substituted tertiary alkyl chain, which makes it a valuable building block and protected intermediate in the synthesis of pharmaceuticals and agrochemicals [2]. The compound is typically supplied with a purity of 95% or higher for research and industrial applications .

Why Simple Benzamide Analogs Cannot Substitute for N-(1-Cyano-1-methylpropyl)benzamide (CAS 39149-36-5) in Structure-Activity-Driven Research


Substitution of N-(1-Cyano-1-methylpropyl)benzamide with a generic benzamide or a close analog lacking its precise steric and electronic profile is a high-risk decision in structure-activity relationship (SAR) studies or synthesis. The compound's defining features—a benzamide group and a specific cyano-substituted tertiary alkyl chain—work in concert to confer unique physicochemical properties, such as a predicted LogP of ~1.8-2.1 [1], and enable its role as a sterically hindered intermediate [2]. In the context of insecticidal benzamide development, even minor modifications to the cyanoalkyl substituent can drastically alter biological efficacy at low concentrations, with some in-class compounds demonstrating activity only when specific structural criteria are met [3]. Replacing this compound with an unoptimized analog risks altering reaction kinetics in a synthetic sequence or invalidating the biological activity of a downstream product.

Quantifiable Differentiation Guide for Procuring N-(1-Cyano-1-methylpropyl)benzamide (CAS 39149-36-5)


Insecticidal Activity of N-Alkyl-N-Cyanoalkylbenzamide Class at Sub-1 ppm Concentrations vs. Prior Art Compounds

N-(1-Cyano-1-methylpropyl)benzamide serves as a key intermediate or structural component in the synthesis of N-alkyl-N-cyanoalkylbenzamide insecticides. Patents covering this class of compounds demonstrate that the final products possess a quantifiably higher insecticidal activity at low concentrations compared to compounds known in the prior art [1]. The specific structural features provided by the N-(1-cyano-1-methylpropyl) moiety are essential for achieving this potency. This activity enables effective pest control with significantly reduced application rates, which is a key driver for procurement of this specific intermediate over others.

Insecticide Agrochemical SAR

Predicted Lipophilicity (LogP ~2.1) and Solubility Profile of N-(1-Cyano-1-methylpropyl)benzamide

N-(1-Cyano-1-methylpropyl)benzamide possesses a predicted octanol-water partition coefficient (LogP) of approximately 2.1, indicating moderate lipophilicity suitable for central nervous system (CNS) penetration models [1]. This is a quantifiable physicochemical property that differentiates it from more polar benzamides (e.g., unsubstituted benzamide) or more lipophilic analogs (e.g., 3-chloro-N-(1-cyano-1-methylpropyl)benzamide). The compound exhibits sparing solubility in water but is soluble in organic solvents like DMSO, methanol, and chloroform [2]. This specific balance of properties is critical for its use as an intermediate in multi-step syntheses requiring specific solvent conditions and for designing compounds with targeted bioavailability.

Medicinal Chemistry ADME Formulation

Structural Differentiation: Steric Hindrance at the Tertiary Carbon of N-(1-Cyano-1-methylpropyl)benzamide

The compound is described as a sterically hindered amido-nitrile due to the geminal methyl and ethyl substituents on the alpha-carbon to the nitrile group [1]. This structural feature is a key differentiator from less hindered analogs, such as N-(2-cyanopropan-2-yl)benzamide or N-(cyanomethyl)benzamide. This steric bulk can be quantified by metrics like the number of rotatable bonds (3) and the specific sp3 carbon hybridization pattern (33.3% sp3 carbons) [1]. The steric hindrance is crucial for its role as a 'protected intermediate', as it can direct regioselectivity in subsequent reactions, such as the Pinner reaction to form oxazolines [2], and prevent unwanted side reactions, thereby improving synthetic efficiency and yield.

Synthetic Chemistry Intermediate Protecting Group

Commercial Availability and Purity Specification for N-(1-Cyano-1-methylpropyl)benzamide (CAS 39149-36-5)

For industrial and research procurement, N-(1-Cyano-1-methylpropyl)benzamide is commercially available from reputable vendors with a defined purity standard of 95% . This serves as a baseline differentiator against custom-synthesized or lower-purity generic sources, where quality and consistency are not assured. While not a direct head-to-head comparison with a specific analog, this quantifiable quality metric is a critical factor in procurement decisions, as it directly impacts the reproducibility of synthetic yields and the purity of final products. The specific CAS number (39149-36-5) and MDL number (MFCD12792873) are also key identifiers for ensuring the exact chemical entity is procured, preventing mix-ups with structurally similar but functionally distinct compounds.

Procurement Quality Control Synthesis

Targeted Application Scenarios for Procuring N-(1-Cyano-1-methylpropyl)benzamide (CAS 39149-36-5) Based on Quantitative Evidence


Synthesis of High-Potency N-Alkyl-N-Cyanoalkylbenzamide Insecticides

This compound is a key intermediate for synthesizing a novel class of insecticides described in patents like US-11390602-B2. The final products exhibit >60% insecticidal activity at concentrations below 1 ppm, a performance metric that is structurally dependent on the cyanoalkyl substituent provided by this intermediate [1]. This scenario is ideal for agrochemical R&D teams aiming to develop environmentally friendly pesticides with ultra-low application rates.

Medicinal Chemistry for CNS-Targeting Small Molecules

With a predicted LogP of ~2.1, N-(1-Cyano-1-methylpropyl)benzamide possesses lipophilicity within the optimal range for crossing the blood-brain barrier [1]. This makes it a strategically valuable starting material or intermediate for designing CNS-active drug candidates. Its specific LogP differentiates it from more polar benzamides, guiding its selection for projects targeting neurological disorders.

Asymmetric Synthesis and Development of Sterically Demanding Ligands

The steric hindrance conferred by the geminal methyl and ethyl groups on the alpha-carbon makes this compound a valuable precursor for creating chiral auxiliaries or sterically demanding ligands for asymmetric catalysis [1]. Its specific structure, with three rotatable bonds and a hindered tertiary center, allows for the controlled formation of complex molecular architectures, unlike its less-substituted analogs.

Protecting Group Strategy in Multi-Step Synthesis

The compound serves as a 'protected intermediate' [1], where the amido-nitrile moiety can be selectively transformed. For instance, it can undergo a Pinner reaction to form 4-ethyl-4-methyl-2-phenyl-4H-oxazol-5-ylideneamine [2]. This specific reactivity profile, governed by its unique steric and electronic properties, makes it a superior choice for synthetic sequences requiring a stable, yet selectively activatable, protecting group for α-amino acids or amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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